molecular formula C13H16IN3O3 B11537476 N-tert-butyl-2-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-2-oxoacetamide

N-tert-butyl-2-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-2-oxoacetamide

Cat. No.: B11537476
M. Wt: 389.19 g/mol
InChI Key: GCEIUEQTTMKTKH-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-2-[(3-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl group, an iodophenyl group, and a formohydrazido group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-[(3-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of the iodophenyl precursor. The iodophenyl group can be introduced through iodination reactions using reagents such as iodine or iodinating agents. The formohydrazido group is then introduced through a formylation reaction, followed by the addition of the tert-butyl group via alkylation reactions. The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and efficient purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-[(3-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

N-TERT-BUTYL-2-[(3-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create new compounds and study reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-[(3-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific enzymes or receptors, leading to changes in cellular processes. The iodophenyl group may play a role in enhancing the compound’s reactivity and binding affinity, while the formohydrazido group may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-thioimidazole: A compound with a similar tert-butyl group but different functional groups.

    N-Boc-3-iodoaniline: Contains an iodophenyl group and a tert-butyl carbamate group.

    tert-Butyl (3-iodophenyl)carbamate: Another compound with an iodophenyl group and a tert-butyl group.

Uniqueness

N-TERT-BUTYL-2-[(3-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties

Properties

Molecular Formula

C13H16IN3O3

Molecular Weight

389.19 g/mol

IUPAC Name

N-tert-butyl-2-[2-(3-iodobenzoyl)hydrazinyl]-2-oxoacetamide

InChI

InChI=1S/C13H16IN3O3/c1-13(2,3)15-11(19)12(20)17-16-10(18)8-5-4-6-9(14)7-8/h4-7H,1-3H3,(H,15,19)(H,16,18)(H,17,20)

InChI Key

GCEIUEQTTMKTKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NNC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

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